(R)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethyl group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylating agents such as CF3SO2Na (sodium triflinate) under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of environmentally friendly reagents and solvents is also a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and carboxylic acid groups facilitate binding to active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in the synthesis of polyimides.
2-Trifluoromethylindoles: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and materials science.
Uniqueness
®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. These features make it a versatile building block in organic synthesis and a valuable probe in biochemical studies.
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
BVFWRWDSVHGFFL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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